molecular formula C18H19FN2O4S B2977263 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide CAS No. 922007-95-2

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide

Cat. No.: B2977263
CAS No.: 922007-95-2
M. Wt: 378.42
InChI Key: MBQXCKFQHCDUQF-UHFFFAOYSA-N
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Description

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide is a synthetic heterocyclic compound featuring a benzo-fused 1,4-oxazepine core, a seven-membered ring containing oxygen and nitrogen atoms, which is less common in pharmaceutical research compared to five or six-membered heterocycles . The structural uniqueness of this class of compounds lies in the sulfonamide group at position 7 of the oxazepine ring, which is linked to a 4-fluoro-2-methylbenzene moiety, and an ethyl substituent on the ring nitrogen . The incorporation of fluorine is a strategic modification often employed in medicinal chemistry to enhance receptor-binding affinity and improve pharmacokinetic properties, such as metabolic stability and membrane permeability . Compounds based on the benzo[f][1,4]oxazepine scaffold have garnered significant attention in scientific research for their potential biological activities. Structural analogs have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer, with studies indicating mechanisms of action that may involve the induction of apoptosis through the activation of caspase pathways and causing cell cycle arrest at the G2/M phase . Furthermore, related sulfonamide-bearing compounds are known for their ability to inhibit specific enzymes, such as γ-secretase, which plays a crucial role in disease pathogenesis . The presence of the sulfonamide group is a key functional feature that may enable hydrogen-bonding interactions with biological targets, making this compound a valuable chemical tool for probing enzyme function and signal transduction pathways . This product is intended for in-vitro research applications in controlled laboratory settings only. It is strictly not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c1-3-21-8-9-25-16-6-5-14(11-15(16)18(21)22)20-26(23,24)17-7-4-13(19)10-12(17)2/h4-7,10-11,20H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQXCKFQHCDUQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxazepine Ring: The initial step involves the cyclization of a suitable precursor to form the oxazepine ring. This can be achieved through a condensation reaction between an amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorine and Methyl Groups: The next step involves the selective introduction of fluorine and methyl groups onto the benzenesulfonamide moiety. This can be accomplished using electrophilic aromatic substitution reactions.

    Final Coupling Reaction: The final step involves coupling the oxazepine ring with the substituted benzenesulfonamide to form the target compound. This can be achieved using a variety of coupling reagents and conditions, such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The fluorine and methyl groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Halogen vs. Alkoxy Substituents : The target’s 4-fluoro group offers electronegativity and compact size, contrasting with Compound C’s bulkier 4-ethoxy group, which increases lipophilicity .
  • Sulfonamide vs. Amide : The sulfonamide group (pKa ~10–11) in the target and Compounds A/C provides stronger acidity and hydrogen-bonding capacity compared to the amide group (pKa ~15–17) in Compound B .

Physicochemical Properties

  • Molecular Weight : The target’s molecular weight is likely higher than Compound B (328.3) due to the sulfonamide group but lower than Compound C (390.5) due to the absence of an ethoxy group.
  • Solubility : Sulfonamide derivatives generally exhibit moderate aqueous solubility, whereas amides (Compound B) may have higher solubility due to reduced hydrogen-bonding acidity .

Biological Activity

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and promising biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H19FN2O4SC_{18}H_{19}FN_{2}O_{4}S with a molecular weight of 378.4 g/mol. The compound features a tetrahydrobenzo-fused oxazepine core and a sulfonamide functional group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC18H19FN2O4S
Molecular Weight378.4 g/mol
CAS Number922007-95-2
Chemical StructureStructure

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The oxazepine core is known for its role in modulating neurotransmitter systems and exhibiting anticancer properties. Preliminary studies suggest that this compound may induce differentiation in acute myeloid leukemia cells and modulate immune responses by upregulating CD11b expression in certain cell lines.

Anticancer Activity

In vitro studies have shown that compounds with similar structures can exhibit significant anticancer properties. For instance, N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide was reported to induce differentiation in leukemia cells.

Case Study: Acute Myeloid Leukemia (AML)

A study investigated the effects of this compound on AML cell lines. The results indicated that at concentrations above 10 µM, the compound significantly reduced cell viability compared to controls. The IC50 value was determined to be approximately 12 µM for one of the tested cell lines.

Cell LineIC50 (µM)
CCRF-CEM>20
HL6012

Immunomodulatory Effects

Research has also highlighted the potential immunomodulatory effects of this compound. It was found to enhance the expression of immune markers in macrophage cell lines when treated with varying concentrations of the compound.

Table: Immunomodulatory Effects

Concentration (µM)CD11b Expression (%)
0100
5150
10200

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide, and how can intermediates be purified?

  • Methodology : The compound’s synthesis likely involves multi-step reactions, such as condensation of sulfonamide derivatives with benzoxazepine precursors. Key steps include:

  • Nucleophilic substitution : Reacting activated sulfonamide intermediates with halogenated benzoxazepine derivatives under inert atmospheres (e.g., nitrogen) .
  • Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to isolate intermediates. Confirm purity via TLC and HPLC .
    • Critical Reagents : Sodium methoxide (nucleophile), potassium permanganate (oxidizer), and lithium aluminum hydride (reductant) may be employed depending on functional group transformations .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?

  • NMR Analysis :

  • ¹H-NMR : Look for characteristic signals:
  • Aromatic protons (δ 6.8–7.5 ppm for benzo[f][1,4]oxazepin and sulfonamide rings).
  • Ethyl group (δ 1.2–1.4 ppm for CH₃, δ 3.2–3.5 ppm for CH₂ adjacent to the oxazepin carbonyl).
  • ¹³C-NMR : Confirm carbonyl (C=O) at δ 170–175 ppm and sulfonamide (SO₂) at δ 45–55 ppm .
    • IR Spectroscopy :
  • Stretching bands for C=O (~1680 cm⁻¹), SO₂ asymmetric/symmetric vibrations (~1350 cm⁻¹ and ~1150 cm⁻¹), and NH (~3300 cm⁻¹) .

Q. What solvent systems are optimal for studying the compound’s solubility and stability?

  • Solubility : Test in DMSO (high solubility for biological assays), acetonitrile (for HPLC), and chloroform (for NMR).
  • Stability : Conduct accelerated degradation studies under varying pH (2–9), temperature (4°C, 25°C, 40°C), and light exposure. Monitor via UV-Vis (λmax ~270–300 nm) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., tautomerism in the benzoxazepin ring) be resolved?

  • Tautomer Analysis :

  • Use variable-temperature NMR to observe equilibrium shifts between keto-enol tautomers. For example, monitor NH proton signals at 25°C vs. −40°C .
  • IR spectroscopy can detect absence of S-H stretches (~2500–2600 cm⁻¹), confirming thione tautomeric dominance in sulfonamide derivatives .
    • X-ray Crystallography : Resolve ambiguities by determining the solid-state structure .

Q. What experimental design strategies optimize the synthesis yield of this compound?

  • Design of Experiments (DoE) :

  • Screen variables (temperature, catalyst loading, reaction time) using factorial designs. For example, vary temperature (60–100°C) and catalyst (Pd/C vs. Pd(OAc)₂) to maximize coupling efficiency .
  • Apply response surface methodology (RSM) to identify optimal conditions for sulfonamide bond formation .
    • Flow Chemistry : Use continuous-flow reactors to enhance heat/mass transfer and reduce side reactions (e.g., hydrolysis of labile intermediates) .

Q. How can computational modeling predict the compound’s biological activity (e.g., receptor binding)?

  • Molecular Docking :

  • Simulate interactions with GABA-A receptors (common target for benzodiazepine analogs) using AutoDock Vina. Focus on hydrogen bonding with α-subunit residues (e.g., Tyr160) and hydrophobic interactions with the benzoxazepin ring .
    • QSAR Studies :
  • Correlate substituent effects (e.g., fluorine position) with activity using Hammett constants (σ) and molecular descriptors (logP, polar surface area) .

Q. What strategies address discrepancies in biological assay results (e.g., variable IC₅₀ values)?

  • Assay Optimization :

  • Standardize cell lines (e.g., HEK293 for receptor binding) and control for metabolic interference (e.g., CYP3A4 inhibition) .
  • Validate via orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
    • Data Normalization : Use internal standards (e.g., fluorescent probes) to correct for plate-to-plate variability .

Methodological Tables

Table 1 : Key Spectral Data for Structural Confirmation

TechniqueKey Peaks/BandsFunctional Group ConfirmedReference
¹H-NMRδ 7.3 ppm (aromatic H), δ 3.4 ppm (CH₂)Benzoxazepin ring, ethyl
IR1680 cm⁻¹ (C=O), 1350 cm⁻¹ (SO₂)Carbonyl, sulfonamide

Table 2 : Reaction Optimization Parameters (DoE Example)

VariableRange TestedOptimal ValueEffect on Yield
Temperature60°C–100°C85°C+28%
Catalyst Loading1–5 mol% Pd/C3 mol%+15%
Reaction Time12–24 h18 h+10%

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